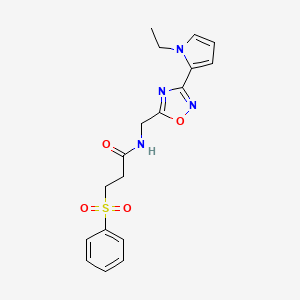

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide

Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a synthetic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole moiety at position 3 and a phenylsulfonyl group attached to the propanamide backbone. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it a common feature in drug discovery .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-2-22-11-6-9-15(22)18-20-17(26-21-18)13-19-16(23)10-12-27(24,25)14-7-4-3-5-8-14/h3-9,11H,2,10,12-13H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSIWKSMDYTPNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the 1-ethyl-1H-pyrrole derivative, followed by the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The final step involves the sulfonylation and amidation to introduce the phenylsulfonyl and propanamide groups, respectively. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

“N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent choice, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the pyrrole or oxadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, “N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities. Research could focus on evaluating its efficacy and safety in biological systems.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the synthesis of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of “N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related oxadiazole-propanamide derivatives documented in recent literature. Key differences in substituents, synthesis yields, and physicochemical properties are highlighted below:

Table 1: Comparative Analysis of Oxadiazole-Propanamide Derivatives

Key Observations

Structural Diversity: The target compound’s 1-ethylpyrrole-oxadiazole moiety distinguishes it from analogs with thiazole-amino (7c, ), pyrimidinyl-pyrazole (), or carbazole (6d, ) groups.

Synthesis Challenges :

- Yields for oxadiazole-propanamide derivatives vary widely. For example, compound 17b (cephalosporin analog) was synthesized in only 2% yield , while the isopropyl-oxadiazole derivative () achieved 47% yield. This suggests that sterically hindered substituents (e.g., ethylpyrrole) may complicate synthesis.

Physicochemical Properties :

- The target compound’s molecular weight (415.47 g/mol) is higher than most analogs, likely due to the phenylsulfonyl group. This may impact bioavailability compared to lighter derivatives like the tetrazole-containing compound (335.40 g/mol, ).

- Melting points for related compounds (e.g., 134–178°C for 7c–7f ) suggest that crystalline stability is influenced by substituent polarity.

Pharmacological Potential: While the target compound’s bioactivity is unspecified, analogs like 6d () demonstrate cannabinoid receptor selectivity, indicating that oxadiazole-propanamides are viable scaffolds for CNS-targeted drugs.

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a complex structure that includes a pyrrole moiety and an oxadiazole ring, both known for their biological significance. The general formula can be represented as follows:

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The oxadiazole ring is known to exhibit significant pharmacological properties, including antimicrobial and anticancer activities. The pyrrole component may enhance these effects through specific interactions with cellular targets.

Anticancer Activity

Research has indicated that compounds containing oxadiazole and pyrrole derivatives often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Induction of Apoptosis |

| Compound B | HeLa (Cervical) | 15 | Cell Cycle Arrest |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have demonstrated activity against various pathogens, including drug-resistant strains of bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

Study 1: Synthesis and Evaluation

A recent study synthesized a series of similar compounds to evaluate their biological activities. The study utilized structure–activity relationship (SAR) analyses to correlate chemical modifications with biological outcomes. The findings indicated that specific substitutions on the pyrrole and oxadiazole rings significantly influenced potency against cancer cell lines .

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of related compounds in animal models. These studies revealed promising results in tumor reduction and survival rates when treated with derivatives similar to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.